2-Ethynyl-5-methylfuran
Description
2-Ethynyl-5-methylfuran is a furan derivative with a methyl group at the 5-position and an ethynyl (C≡CH) group at the 2-position of the aromatic ring. The ethynyl moiety enables participation in bio-orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in chemical biology and materials science . Its molecular formula is inferred as C₇H₆O, with a molecular weight of 106.12 g/mol.
Properties
CAS No. |
67237-54-1 |
|---|---|
Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
2-ethynyl-5-methylfuran |
InChI |
InChI=1S/C7H6O/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3 |
InChI Key |
XLRATKAEINFNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Acetyl-5-Methylfuran (CAS 1193-79-9)
- Molecular Formula : C₇H₈O₂
- Molecular Weight : 124.14 g/mol
- Physical Properties: Purity: >98% Refractive Index: 1.511–1.517 (n²⁰D) Density: 1.064–1.070 g/cm³ (d²⁰/²⁰) Solubility: Miscible in ethanol .
- Chemical Reactivity: The acetyl group facilitates nucleophilic additions (e.g., with Grignard reagents) and keto-enol tautomerism. Used in flavoring agents due to its nutty, caramel-like aroma and applications in food chemistry .
- Analytical Data: Gas chromatography retention indices (Kovats’ RI): 1037 (non-polar column) .
2-Ethyl-5-Methylfuran
- Molecular Formula : C₇H₁₀O
- Molecular Weight : 110.16 g/mol (estimated)
- Physical Properties: Limited data available; structurally similar tetrahydrofuran derivatives (e.g., 2-ethyl-5-methyltetrahydrofuran, CAS 931-39-5) exhibit higher stability but reduced aromaticity .
- Chemical Reactivity: The ethyl group is electron-donating, enhancing furan ring stability but reducing electrophilic substitution rates. Potential use in fragrances or solvents due to lower reactivity compared to acetyl/ethynyl analogs .
Methyl 5-(Phenylethynyl)Furan-2-Carboxylate
- Molecular Formula : C₁₄H₁₀O₃
- Molecular Weight : 226.23 g/mol
- Key Features :
Comparative Analysis Table
Key Research Findings
Reactivity Differences: The ethynyl group in this compound enables rapid cycloaddition reactions, contrasting with the acetyl group’s preference for keto-enol chemistry . Ethyl-substituted analogs show reduced ring strain and higher thermal stability, as seen in tetrahydrofuran derivatives .
Analytical Performance :
- 2-Acetyl-5-methylfuran’s GC retention indices (RI = 1037) make it a benchmark for polar column analyses, while ethynyl derivatives may require specialized detection methods due to their volatility .
Industrial Relevance :
- Acetyl derivatives dominate food and fragrance industries, whereas ethynyl analogs are niche in biomedical research .
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